molecular formula C21H33N5O6 B563947 Des-tyr1-leucine enkephalinamide acetate salt CAS No. 100929-57-5

Des-tyr1-leucine enkephalinamide acetate salt

Cat. No.: B563947
CAS No.: 100929-57-5
M. Wt: 451.524
InChI Key: BIPXJRSFBIBQNG-YYLIZZNMSA-N
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Description

Des-tyr1-leucine enkephalinamide acetate salt is a synthetic peptide derivative of the naturally occurring enkephalins, which are opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes. This compound is specifically designed to study the effects and mechanisms of enkephalins in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of des-tyr1-leucine enkephalinamide acetate salt involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Des-tyr1-leucine enkephalinamide acetate salt can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue to its original state.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Restored methionine-containing peptides.

    Substitution: Peptides with modified amino acid sequences.

Scientific Research Applications

Des-tyr1-leucine enkephalinamide acetate salt is widely used in scientific research due to its ability to mimic the effects of natural enkephalins. Its applications include:

    Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.

    Biology: Investigating the role of enkephalins in pain modulation, immune response, and other physiological processes.

    Medicine: Exploring potential therapeutic applications for pain management and other conditions.

    Industry: Developing new peptide-based drugs and diagnostic tools.

Mechanism of Action

Des-tyr1-leucine enkephalinamide acetate salt exerts its effects by binding to opioid receptors in the nervous system. These receptors are part of the G-protein-coupled receptor family and are involved in pain modulation. Upon binding, the peptide activates intracellular signaling pathways, leading to the inhibition of pain signals and other physiological responses. The interaction with lipid membranes also plays a role in its mechanism of action .

Comparison with Similar Compounds

Des-tyr1-leucine enkephalinamide acetate salt is unique due to its specific structure and modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific amino acid sequences and modifications, leading to variations in their biological effects and applications.

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4.C2H4O2/c1-12(2)8-14(18(21)27)24-19(28)15(9-13-6-4-3-5-7-13)23-17(26)11-22-16(25)10-20;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,27)(H,22,25)(H,23,26)(H,24,28);1H3,(H,3,4)/t14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPXJRSFBIBQNG-YYLIZZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746630
Record name Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-57-5
Record name Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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